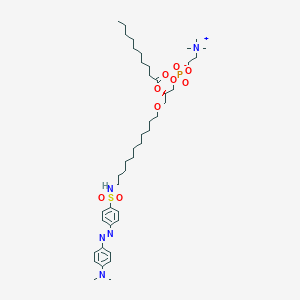
2,4-Dichloro-1,3,5-trinitrobenzene
Overview
Description
2,4-Dichloro-1,3,5-trinitrobenzene is a chemical compound with the molecular formula C6HCl2N3O6 . It is related to 1,3,5-Trinitrobenzene, which is primarily used as a high explosive compound for commercial mining and military applications . It is also related to 2,4-dichloronitrobenzene, which appears as light yellow needles or amber crystalline solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6HCl2N3O6 . The compound has a molecular weight of 281.99 g/mol . Further details about the structure, such as bond lengths and angles, were not found in the search results .Scientific Research Applications
1. Green Chemistry and High Energy Materials
2,4-Dichloro-1,3,5-trinitrobenzene has applications in green chemistry. A study described the microwave-assisted synthesis of nitrate esters using eco-friendly nitrating agents. These compounds are significant in the context of high energy materials (HEMs) (Badgujar et al., 2008).
2. Reactive Crystallization Kinetics
The crystallization kinetics of related compounds, such as 2,4,6-triamino-1,3,5-trinitrobenzene, have been investigated. This study focused on the effects of raw material concentration and reactive temperature on crystallization (Liu et al., 2018).
3. Synthesis and Thermal Properties
Research into the synthesis and thermal behavior of derivatives of this compound, like 1,3-bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene, has been conducted. These studies focus on the thermal stability and safety of such compounds (Agrawal et al., 2000).
4. Cocrystal Formation and Halogen Bonding
The formation of energetic cocrystals containing 1,3,5-trinitrobenzene, which involves halogen bonding, has been explored. These cocrystals have high densities and insensitivity in small-scale impact drop tests (Bennion et al., 2016).
Mechanism of Action
Target of Action
It is known that nitro compounds, such as this one, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.
Mode of Action
Studies on similar trinitrobenzene compounds suggest that the initial decomposition starts with the breakage of the n–no2 bond . This could potentially lead to various downstream effects depending on the biological context.
Biochemical Pathways
The decomposition of similar trinitrobenzene compounds has been observed to involve the breakage of the n–no2 bond, leading to potential changes in various biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 28199500, a density of 1894g/cm3, and a boiling point of 380ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The decomposition of similar trinitrobenzene compounds has been observed to start with the breakage of the n–no2 bond . This could potentially lead to various molecular and cellular effects depending on the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-1,3,5-trinitrobenzene. For instance, the high thermal stability of similar trinitrobenzene compounds poses challenges for their disposal, particularly through existing open burning methods, and their ability to remain in the environment for long periods . These environmental factors could similarly influence the action of this compound.
Properties
IUPAC Name |
2,4-dichloro-1,3,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJQYPHLMLHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391770 | |
| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-09-7 | |
| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dichloro-1,3,5-trinitrobenzene in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP)?
A1: this compound (DCPc) serves as a crucial starting material in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP). [] The synthesis involves a condensation reaction where DCPc reacts with sodium hydroxyl nitrofurazan. The two chlorine atoms present in DCPc's structure are replaced by the nitrofurazan moieties, leading to the formation of DFOP. The researchers optimized this reaction, achieving a yield of 42% under specific conditions: a DCPc to sodium nitrohydrofurazan mole ratio of 1.0:2.7, a reaction temperature of 80°C, and a reaction time of 2 hours. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















